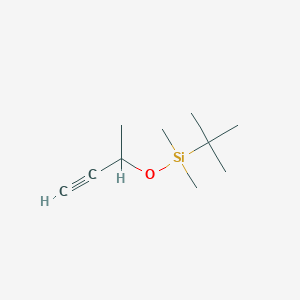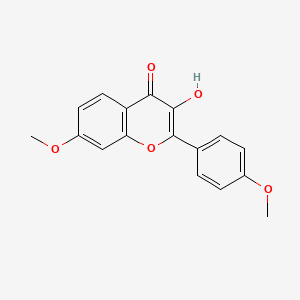
3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate
Übersicht
Beschreibung
3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate is a chemical compound with the empirical formula C15H37NO5Si4 and a molecular weight of 423.80 g/mol . This compound is known for its unique structure, which includes a vinyl carbamate group and a tris(trimethylsiloxy)silyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate typically involves the reaction of 3-aminopropyl-tris(trimethylsiloxy)silane with vinyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinyl chloroformate. The reaction proceeds as follows:
Reactants: 3-aminopropyl-tris(trimethylsiloxy)silane and vinyl chloroformate.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at room temperature.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The vinyl carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Formation of 3-aminopropyl-tris(trimethylsiloxy)silane and carboxylic acid.
Oxidation: Formation of oxidized derivatives of the vinyl carbamate group.
Substitution: Formation of substituted vinyl carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of functionalized silanes and carbamates.
Biology: In the modification of biomolecules for improved stability and functionality.
Medicine: As a potential drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: In the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate involves its ability to form stable covalent bonds with various substrates. The vinyl carbamate group can undergo nucleophilic addition reactions, while the tris(trimethylsiloxy)silyl group provides steric protection and enhances the stability of the compound. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a vinyl carbamate group.
3-(Trimethylsilyloxy)ethyl methacrylate: Contains a methacrylate group and a trimethylsilyloxy group.
3-(Trimethoxysilyl)propyl acrylate: Contains an acrylate group and a trimethoxysilyl group.
Uniqueness
3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate is unique due to its combination of a vinyl carbamate group and a tris(trimethylsiloxy)silyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
ethenyl N-[3-tris(trimethylsilyloxy)silylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO5Si4/c1-11-18-15(17)16-13-12-14-25(19-22(2,3)4,20-23(5,6)7)21-24(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMPZFVDISGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCNC(=O)OC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO5Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134072-99-4 | |
| Record name | 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134072994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-sila-4,4,4-tris(1,1-dimethyl-1-silaethoxy)butyl]vinyloxycarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL VINYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63626G2KWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)







![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)





